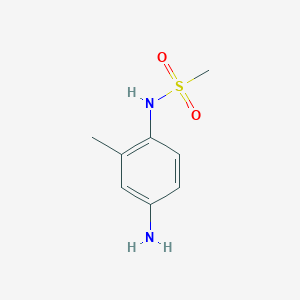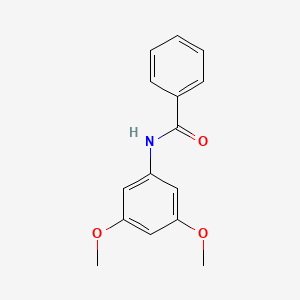
1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one
Vue d'ensemble
Description
1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of an acetyl group, an amino group, a hydroxy group, and a propyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one can be synthesized through a multi-step process. One common method involves the Claisen rearrangement of 3-(allyloxy)-4,6-diacetylaniline in N-methylpyrrolidone under nitrogen at 200°C for 3 hours . Another method involves the hydrogenation of 2-allyl-3-amino-4,6-diacetylphenol in ethanol in the presence of 5% palladium on carbon at atmospheric pressure and room temperature, yielding the desired product with an 82% yield .
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
1-(5-Acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Acetyl-2-amino-4-hydroxyphenyl)ethan-1-one: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
1-(5-Acetyl-2-amino-4-hydroxy-3-methylphenyl)ethan-1-one: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic properties.
Propriétés
IUPAC Name |
1-(5-acetyl-2-amino-4-hydroxy-3-propylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-5-9-12(14)10(7(2)15)6-11(8(3)16)13(9)17/h6,17H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOVWCZQHGBCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379457 | |
| Record name | 1-(5-acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79324-47-3 | |
| Record name | 1-(5-acetyl-2-amino-4-hydroxy-3-propylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)
![1-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)phenyl]urea](/img/structure/B1621362.png)






![4-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1621376.png)


![4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1621380.png)

